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molecular formula C13H26 B8777272 Cyclohexane, 2-butyl-1,1,3-trimethyl- CAS No. 54676-39-0

Cyclohexane, 2-butyl-1,1,3-trimethyl-

Cat. No. B8777272
M. Wt: 182.35 g/mol
InChI Key: PUUCZCJOATUHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04246292

Procedure details

18 g Of the mixture of alkenes obtained by dehydration of dihydro-β-ionol as described in example 1 was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure using 0.5 g of a catalyst consisting of 5% Palladium on charcoal. Hydrogenation was stopped when the uptake of hydrogen markedly slowed down. A 1:1 mixture of 1,3,3-trimethyl-2-(but-1-yl)-cyclohex-1-ene and 1,3,3-trimethyl-2-(but-1-yl)-cyclohexane was obtained. This mixture was oxidized with tert.butyl chromate as described in example 1, yielding a mixture of the title compound and 1,3,3-trimethyl-2-(but-1-yl)-cyclohexane. The mixture was fractionated yielding 6.75 g of the title compound boiling at 90°-92° C. (4 Torr).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3,3-trimethyl-2-(but-1-yl)-cyclohex-1-ene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][C:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[C:5]=1[CH2:12][CH2:13][CH2:14][CH3:15]>CO.[Pd]>[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:10])([CH3:11])[CH:5]1[CH2:12][CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
1,3,3-trimethyl-2-(but-1-yl)-cyclohex-1-ene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)CCCC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Four
Name
catalyst
Quantity
0.5 g
Type
catalyst
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CCC1)(C)C)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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